3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran is a complex organic compound characterized by its unique molecular structure and functional groups. It is primarily used in scientific research and has potential applications in various fields such as pharmaceuticals and materials science. The compound's systematic name reflects its chemical composition and structure, which includes a dibenzofuran backbone and a chloro substituent.
This compound is classified under organic compounds due to its carbon-based structure. It is part of the dibenzofuran family, which consists of fused aromatic rings. The specific classification includes:
The synthesis of 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran typically involves several key steps:
These reactions require careful control of temperature and pH to optimize yield and purity.
The molecular structure of 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran can be represented using various chemical notations:
CC(C)(C)OB(C1=CC=C(C=C1)Cl)OC(C)(C)C
InChI=1S/C18H18BClO3/c1-11(2,12(3)4)20-16(21)19(17(22)23)15-10-14(18(15)24)9-8-13(15)6/h8-10H,1-7H3
This structure highlights the presence of a dibenzofuran core with a chloro substituent and a boron-containing dioxaborolane group.
The primary reactions involving this compound include:
These reactions are crucial for modifying the compound for specific applications in drug development or materials science.
The mechanism of action for 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran involves its interaction with biological targets:
Research into its mechanism is ongoing to fully elucidate its potential therapeutic effects.
The physical properties of 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran include:
Chemical properties include:
This compound has several applications in scientific research:
Research continues to explore additional applications based on its chemical properties and biological activity.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0